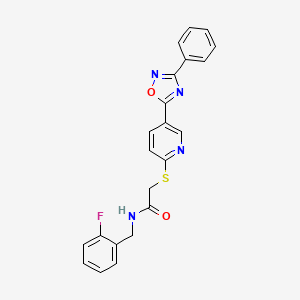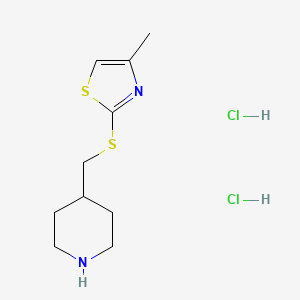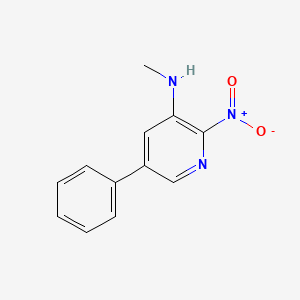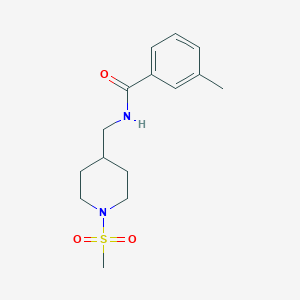
1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one is a synthetic organic compound that features a fluorinated pyrimidine ring, a furan ring, and a piperazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluoropyrimidine Ring: Starting with a suitable pyrimidine precursor, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Furan Ring: The furan ring can be synthesized via cyclization reactions involving furfural or other suitable precursors.
Coupling Reactions: The fluoropyrimidine and furan rings can be coupled to a piperazinone core through nucleophilic substitution or other coupling reactions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents, catalysts like palladium or copper.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety might interact with nucleic acids or proteins, while the furan ring could enhance binding affinity or specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazine: Lacks the ketone group.
1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperidin-2-one: Contains a piperidine ring instead of piperazinone.
Uniqueness
1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one is unique due to the combination of its fluorinated pyrimidine, furan, and piperazinone moieties, which may confer distinct biological activities and chemical reactivity.
Propriétés
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O3/c14-9-6-15-13(16-7-9)18-4-3-17(8-11(18)19)12(20)10-2-1-5-21-10/h1-2,5-7H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAZSJXFNKHJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CO2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2849091.png)
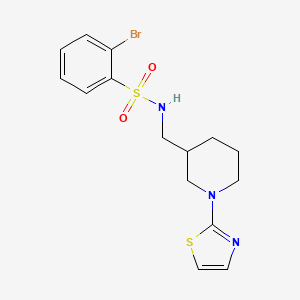
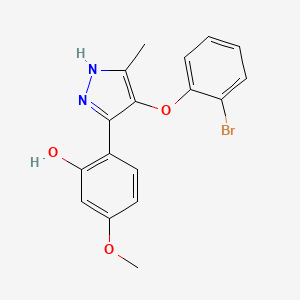
![Ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2849096.png)
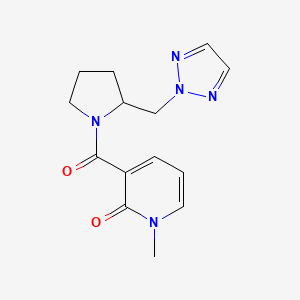
![2-[3-[(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2849099.png)
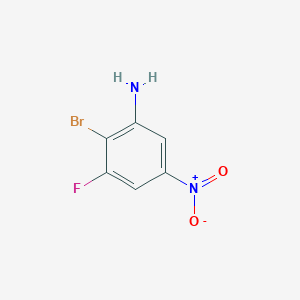
![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2849101.png)
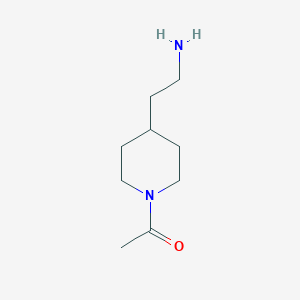
![1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-4-piperidinecarbohydrazide](/img/structure/B2849104.png)
